N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, a benzylpiperazine moiety, and an acetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under appropriate conditions.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety is attached through nucleophilic substitution reactions, often using a halogenated intermediate.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxobutyl moiety can be reduced to form alcohols.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzylpiperazine moiety may play a role in modulating neurotransmitter systems, while the pyridazine ring could interact with other biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(4-benzylpiperazin-1-yl)butylthio)pyridazin-3-yl)acetamide
- N-(6-(4-(4-benzylpiperazin-1-yl)butylthio)pyridazin-3-yl)propionamide
- N-(6-(4-(4-benzylpiperazin-1-yl)butylthio)pyridazin-3-yl)butyramide
Uniqueness
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the oxobutyl moiety and the thioether linkage are particularly noteworthy, as they may influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-[6-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-17(27)22-19-9-10-20(24-23-19)29-15-5-8-21(28)26-13-11-25(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10H,5,8,11-16H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPOMQPPRAZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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